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Compound of Interest

Compound Name: 2,3,2'',3''-Tetrahydroochnaflavone

Cat. No.: B12436400 Get Quote

In-depth Technical Guide to 2,3,2'',3''-
Tetrahydroochnaflavone
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biflavonoid 2,3,2'',3''-
Tetrahydroochnaflavone, consolidating its chemical identity, biological activity, and available

experimental methodologies. The information is tailored for professionals in research and drug

development, with a focus on presenting precise data and actionable protocols.

Core Chemical Identifiers and Properties
2,3,2'',3''-Tetrahydroochnaflavone is a naturally occurring biflavonoid. Key chemical

identifiers and properties are summarized in the table below for quick reference.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b12436400?utm_src=pdf-interest
https://www.benchchem.com/product/b12436400?utm_src=pdf-body
https://www.benchchem.com/product/b12436400?utm_src=pdf-body
https://www.benchchem.com/product/b12436400?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12436400?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Identifier Type Data Source

CAS Number 678138-59-5 [1][2][3]

Molecular Formula C30H22O10 [2][3]

Molecular Weight 542.5 g/mol [2][3]

Synonym

(S)-2-(4-(5-((S)-5,7-Dihydroxy-

4-oxochroman-2-yl)-2-

hydroxyphenoxy)phenyl)-5,7-

dihydroxychroman-4-one

[3]

Natural Sources
Quintinia acutifolia, Lonicera

maackii
[4][5]

Appearance Yellow powder [5]

Biological Activity and Cytotoxicity
2,3,2'',3''-Tetrahydroochnaflavone has demonstrated cytotoxic effects against P388 murine

lymphocytic leukemia cells. This activity highlights its potential as a scaffold for the

development of novel anticancer agents.

Cell Line Activity Value Source

P388 murine

lymphocytic leukemia
Cytotoxicity (IC50) 8.2 µg/mL [4]

Experimental Protocols
This section details the available experimental protocols for the synthesis and cytotoxicity

assessment of 2,3,2'',3''-Tetrahydroochnaflavone.

Total Synthesis of (±)-2,3,2″,3″-Tetrahydroochnaflavone
The first total synthesis of (±)-2,3,2″,3″-tetrahydroochnaflavone was achieved by Zhang and

colleagues in 2015. The key steps involve the formation of a diaryl ether and the subsequent
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cyclization of an ether-linked bichalcone to construct the dihydroflavone moieties. While the full,

detailed protocol is available in the original publication, a general workflow is outlined below.

Starting Materials:
2,4,6-Trihydroxyacetophenone

4-Hydroxybenzaldehyde

Formation of
Diaryl Ether

Coupling Reaction Synthesis of
Ether-Linked Bichalcone

Condensation CyclizationIntramolecular Reaction (±)-2,3,2″,3″-Tetrahydroochnaflavone

Click to download full resolution via product page

Synthesis workflow for (±)-2,3,2″,3″-Tetrahydroochnaflavone.

Cytotoxicity Assay against P388 Murine Lymphocytic
Leukemia Cells
The cytotoxic activity of 2,3,2'',3''-Tetrahydroochnaflavone was determined using a standard

in vitro assay with P388 murine lymphocytic leukemia cells. The original study reporting this

activity provides the basis for the following generalized protocol.

1. Cell Culture:

P388 murine lymphocytic leukemia cells are maintained in an appropriate culture medium

(e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics.

Cells are cultured in a humidified incubator at 37°C with 5% CO2.

2. Compound Preparation:

A stock solution of 2,3,2'',3''-Tetrahydroochnaflavone is prepared in a suitable solvent,

such as DMSO.

Serial dilutions of the compound are made in the culture medium to achieve the desired final

concentrations for the assay.

3. Assay Procedure:

P388 cells are seeded into 96-well plates at a predetermined density.

The cells are exposed to various concentrations of 2,3,2'',3''-Tetrahydroochnaflavone.
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A positive control (e.g., a known cytotoxic drug) and a negative control (vehicle) are included.

The plates are incubated for a specified period (e.g., 48 or 72 hours).

4. Viability Assessment:

Cell viability is assessed using a suitable method, such as the MTT (3-(4,5-dimethylthiazol-2-

yl)-2,5-diphenyltetrazolium bromide) or LDH (lactate dehydrogenase) assay.

The absorbance is measured using a microplate reader.

5. Data Analysis:

The percentage of cell viability is calculated relative to the vehicle-treated control cells.

The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is

determined by plotting a dose-response curve.
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General workflow for the cytotoxicity assay.

Putative Signaling Pathways
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While specific studies on the signaling pathways modulated by 2,3,2'',3''-
Tetrahydroochnaflavone are limited, the broader class of biflavonoids is known to influence

several key cellular signaling cascades implicated in cancer progression. Based on the activity

of structurally related compounds, it is plausible that 2,3,2'',3''-Tetrahydroochnaflavone may

exert its cytotoxic effects through the modulation of pathways such as PI3K/Akt and NF-κB.

Recent research on the related compound ochnaflavone has indicated its involvement in the

PI3K/Akt and NF-κB signaling pathways in the context of neuroinflammation and neuronal

apoptosis. These pathways are critical regulators of cell survival, proliferation, and

inflammation, and their dysregulation is a hallmark of many cancers.

Tetrahydroochnaflavone

PI3K

Inhibition?

NF-κB

Inhibition?

Akt

Cell Survival ProliferationApoptosis

Click to download full resolution via product page

Hypothesized signaling pathways affected by 2,3,2'',3''-Tetrahydroochnaflavone.

Further investigation is warranted to elucidate the precise molecular mechanisms and specific

signaling pathways targeted by 2,3,2'',3''-Tetrahydroochnaflavone in cancer cells. This will be

crucial for its further development as a potential therapeutic agent.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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